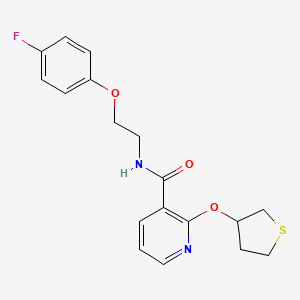

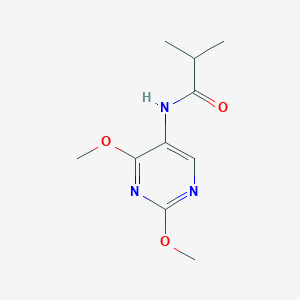

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.

Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions.Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy are often used for this purpose.Chemical Reactions Analysis

This involves identifying the reactions the compound can undergo. This can include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity (pKa), reactivity with common reagents, and any characteristic reactions.Applications De Recherche Scientifique

Synthesis and Anticancer Activity

- Facial Synthesis and Anticancer Activity : A study by Pansare, Shelke, and Shinde (2017) discussed the synthesis of (Z)-2-((5-(4-nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)-substituted acid derivatives and their in vitro anticancer activities against human breast cancer cell lines MCF-7 and BT-474 (Pansare, Shelke, & Shinde, 2017).

Antimicrobial Activity

- Synthesis and Antimicrobial Activity : Another study by Pansare and Devan (2015) synthesized a series of related compounds and evaluated their antimicrobial activity against various bacterial strains (PansareDattatraya & Devan, 2015).

Organic Synthesis Applications

- Enantioselective Dearomative Cycloaddition : Zhao et al. (2018) developed an enantioselective dearomative [3 + 2] cycloaddition reaction of 2-nitrobenzofurans with 3-isothiocyanato oxindoles, employing a chiral bis(oxazoline)/Zn(OTf)2 catalyst, which is relevant for the synthesis of compounds with a 2,3-dihydrobenzofuran motif (Zhao et al., 2018).

Biological Activity and DNA Interaction

- Formation of DNA Adducts : The study by Herreno-saenz et al. (1993) discussed the formation of DNA adducts by 3-nitrobenzo[a]pyrene, a compound structurally related to (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate (Herreno-saenz, Evans, Abian, & Fu, 1993).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, reactivity, and environmental impact. It also includes appropriate handling and disposal procedures.

Orientations Futures

This could involve potential applications of the compound, areas for further research, or possible modifications to the compound’s structure to enhance its properties.

Propriétés

IUPAC Name |

[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 4-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19NO9/c1-31-21-11-14(12-22(32-2)24(21)33-3)10-20-23(27)18-9-8-17(13-19(18)35-20)34-25(28)15-4-6-16(7-5-15)26(29)30/h4-13H,1-3H3/b20-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPRGCSVEPZEOS-JMIUGGIZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-1,9-diazaspiro[5.5]undecaneaminehydrochloride](/img/structure/B2410221.png)

![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2410224.png)

![1-Benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazin-2-one](/img/structure/B2410230.png)

![(Z)-3,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2410232.png)

![7-[(4-Propan-2-yloxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2410234.png)

![4-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2410237.png)

![N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2410239.png)